4-Chloro-2-ethoxypyridine
Overview
Description
4-Chloro-2-ethoxypyridine is a heterocyclic compound with a molecular formula of C7H8ClNO . It has a molecular weight of 157.6 . The compound is typically stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of this compound involves regioselective lithiation of 3-chloro-2-ethoxypyridine and a related 2-thio-derivative followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at -78°C . This process produces 3,4-pyridynes during heating to 75°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClNO/c1-2-10-7-5-6 (8)3-4-9-7/h3-5H,2H2,1H3 . The compound’s linear formula is C7H8CLNO .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 157.6 . It is typically stored at temperatures between 0-8°C .
Scientific Research Applications
Rearrangements and Aminations
4-Chloro-2-ethoxypyridine is involved in various rearrangement reactions, particularly during aminations. Pieterse and Hertog (2010) found that halopyridines, presumably including this compound, undergo rearrangements during amination, potentially involving pyridyne intermediates (Pieterse & Hertog, 2010).
Reactivity with Hydrochloric Acid
Hertog and Bruyn (2010) investigated the behavior of bromo-derivatives of ethoxypyridines, including structures similar to this compound, when heated with aqueous hydrochloric acid (Hertog & Bruyn, 2010).
Synthesis and Reactivity Studies
Studies by Kolder and Hertog (2010) involved the synthesis and examination of the reactivity of derivatives of dihydroxypyridine, which included compounds such as 5-chloro-2-ethoxy-4-hydroxypyridine, relevant to this compound (Kolder & Hertog, 2010).
Regioselective Difunctionalization
Heinz et al. (2021) reported on the regioselective difunctionalization of pyridines via 3,4-pyridynes, which includes the modification of compounds like 3-chloro-2-ethoxypyridine, closely related to this compound (Heinz et al., 2021).
Complex Formation with Metal Halides
Karayannis et al. (1969) synthesized complexes of 4-ethoxypyridine N-oxide (EPNO) with metal halides and perchlorates, which indicates the potential of this compound in forming metal complexes (Karayannis et al., 1969).
Chemical and Pharmacological Data
Bijlsma and Hertog (2010) described syntheses related to aminoethoxypyridines, which include compounds like 3-amino-4-ethoxypyridine, suggesting potential pharmacological applications for similar structures like this compound (Bijlsma & Hertog, 2010).
Synthesis for Gastric-Acid Inhibiting Compounds
Mittelbach et al. (1988) described the synthesis of a compound like 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, suggesting possible applications for similar compounds including this compound (Mittelbach et al., 1988).
Metal Complexes with Pyridine Derivatives
Ghosh et al. (2015) synthesized a series of mononuclear trimethylplatinum(IV) complexes with pyridine derivatives, indicating the potential for this compound in forming similar complexes (Ghosh et al., 2015).
Anticancer Agent Synthesis
Temple et al. (1983) conducted research on the synthesis of potential anticancer agents, using pyridine derivatives, suggesting that similar work could be done using this compound (Temple et al., 1983).
Rearrangement Studies in Pyridine Derivatives
Lister et al. (2003) studied the rearrangement of alkoxypyridines to N-alkylpyridones, which can provide insights into the behavior of similar compounds like this compound (Lister et al., 2003).
Synthesis of Plant Growth Substances
Denhertog and Maas (1975) synthesized 4-pyridoxyacetic acid via a pyridine N-oxide derivative for plant growth studies, which could be relevant for synthesizing similar compounds from this compound (Denhertog & Maas, 1975).
Metal Complex Synthesis
Research by Liu et al. (2001) on metal complexes of pyridine derivatives suggests the possibility of this compound being used in similar complex formations (Liu et al., 2001).
Safety and Hazards
The safety information for 4-Chloro-2-ethoxypyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of water) .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-ethoxypyridine is the 3,4-pyridyne intermediates . These intermediates are highly unsaturated and offer a unique possibility of adjacent regioselective double functionalization .
Mode of Action
The compound interacts with its targets through a process known as regioselective lithiation . This involves the treatment of 3-chloro-2-ethoxypyridine with aryl- and alkylmagnesium halides as well as magnesium thiolates at -78 °C . This process produces 3,4-pyridynes during heating to 75 °C . The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 leads to various 2,3,4-trisubstituted pyridines .
Biochemical Pathways
The biochemical pathway affected by this compound involves the regioselective metalation of pyridines . This pathway is broadly used and leads to the production of highly decorated pyridines .
Result of Action
The result of the action of this compound is the production of various 2,3,4-trisubstituted pyridines . These compounds are produced through the regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the production of 3,4-pyridynes occurs during heating to 75 °C . Other factors that could influence the compound’s action, efficacy, and stability include the presence of other chemical agents and the pH of the environment.
Properties
IUPAC Name |
4-chloro-2-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSONVLDQZMCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649902 | |
Record name | 4-Chloro-2-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856851-45-1 | |
Record name | 4-Chloro-2-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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